

UBQ-3 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: UBQ-3 NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UBQ-3 NHS Ester is a non-fluorescent, dark quencher used in the design of fluorogenic probes for various biological assays, including quantitative PCR (qPCR) and Fluorescence Resonance Energy Transfer (FRET)-based applications.[1][2] Structurally identical to Black Hole Quencher®-3 (BHQ®-3), UBQ-3 possesses a broad and intense absorption spectrum in the far-red to near-infrared (NIR) range, making it an effective acceptor for a variety of long-wavelength fluorescent dyes.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the quencher to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1] This guide provides a detailed overview of the core properties, mechanism of action, and experimental protocols for the application of **UBQ-3 NHS Ester** in research and development.

Physicochemical and Spectroscopic Properties

UBQ-3 NHS Ester is characterized by its strong absorption in the 620-730 nm range, which is crucial for its function as a quencher for far-red and near-IR fluorophores.[3][4] Key quantitative data for **UBQ-3 NHS Ester** are summarized in the table below.

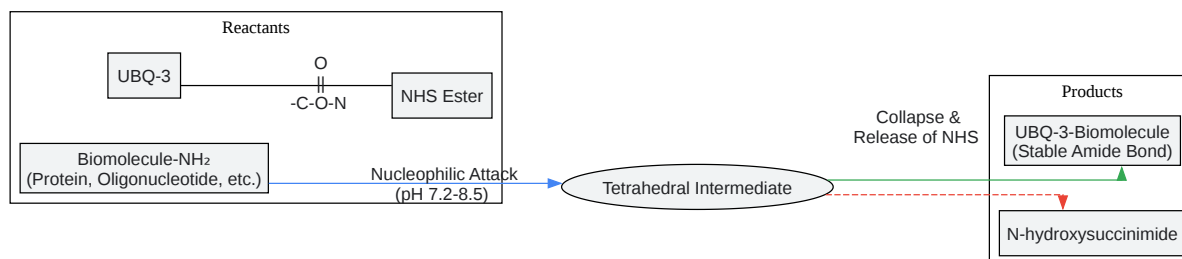
Property	Value	Reference
Molecular Weight	664.76 g/mol	[1]
Quenching Range	620 - 730 nm	[3][4]
Absorption Maximum (λ_{max})	~672 nm (conjugated)	[5]
Extinction Coefficient (at λ_{max})	~42,700 $\text{cm}^{-1}\text{M}^{-1}$ (conjugated)	[5]
Solubility	DMSO, DMF	[1]
Reactivity	Primary amines	[1]
Storage (Solid)	-20°C, desiccated	[1][2][6]
Storage (in Anhydrous DMSO)	-20°C for up to 1-2 months	[7]

Mechanism of Action: Amine Conjugation and Fluorescence Quenching

The utility of **UBQ-3 NHS Ester** as a molecular tool is based on two key chemical processes: the covalent labeling of biomolecules via its NHS ester group and the subsequent quenching of a nearby fluorophore.

Amine-Reactive Conjugation

The NHS ester group of UBQ-3 is highly reactive towards nucleophilic primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, as well as amine-modified oligonucleotides. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5). At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Figure 1. Reaction mechanism of **UBQ-3 NHS Ester** with a primary amine.

Fluorescence Quenching

Once conjugated to a biomolecule in proximity to a suitable fluorophore, UBQ-3 acts as an efficient quencher. The mechanism of quenching is primarily through Fluorescence Resonance Energy Transfer (FRET), where the energy from the excited fluorophore is non-radiatively transferred to the UBQ-3 molecule.^[4] This process is highly dependent on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of UBQ-3. Additionally, static quenching, which involves the formation of a ground-state complex between the fluorophore and the quencher, can also contribute to the overall quenching efficiency.^[4]

Applications in Research and Development

The ability of **UBQ-3 NHS Ester** to be incorporated into custom-designed probes makes it a valuable tool in various research areas:

- **Quantitative PCR (qPCR):** In dual-labeled hydrolysis probes (e.g., TaqMan® probes), UBQ-3 can serve as the 3' quencher for a 5' fluorescent reporter dye. The probe's fluorescence is quenched until it is degraded by the exonuclease activity of the DNA polymerase during amplification, separating the reporter from the quencher and generating a detectable signal.

- **Enzyme Activity Assays:** FRET-based substrates can be designed where a fluorophore and UBQ-3 are linked by a peptide sequence that is a substrate for a specific protease. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence that is proportional to enzyme activity.
- **Molecular Beacons:** These are hairpin-shaped oligonucleotide probes where a fluorophore and UBQ-3 are at opposite ends. In the closed conformation, fluorescence is quenched. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescent signal.
- **In Vivo Imaging:** Activatable probes for in vivo imaging can be constructed using UBQ-3. These probes remain "dark" until they encounter their target (e.g., a specific enzyme or pH environment), at which point a conformational change or cleavage event separates the fluorophore and UBQ-3, "turning on" the fluorescence. However, some studies suggest that the azo bond in BHQ-3 may be unstable in vivo, which should be a consideration in experimental design.[\[8\]](#)

Quantitative Data

Quenching Efficiency of UBQ-3/BHQ-3 with Common Far-Red Dyes

The efficiency of quenching is a critical parameter for the design of sensitive molecular probes. The following table summarizes the reported quenching efficiencies of BHQ-3 with several compatible fluorophores.

Fluorophore	Emission Max (λ _{em})	Quenching Efficiency (%)	Reference
Cy5	~665 nm	89%	[9]
Cy5.5	~694 nm	84%	[9][10][11]
Alexa Fluor 647	~668 nm	High (compatible)	[6]
Alexa Fluor 700	~719 nm	High (compatible)	[1]
IRDye 680	~700 nm	High (compatible)	[1]
IRDye 700	~710 nm	High (compatible)	[1]
IRDye 800CW	~789 nm	Suitable for contact quenching	[8]

Note: Quenching efficiency can be influenced by the linker length and conformation of the probe.

Hydrolysis of NHS Esters

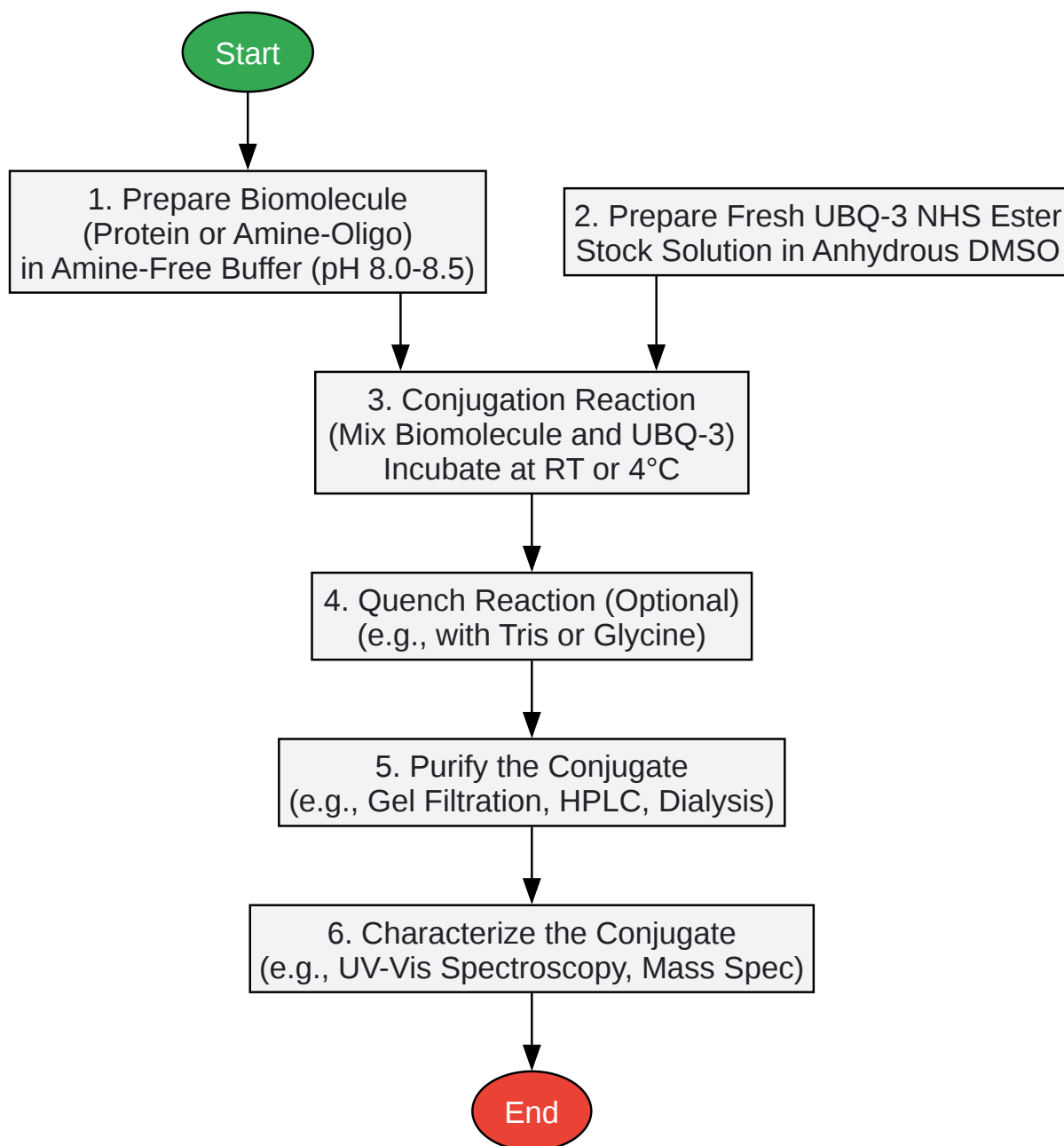
A competing reaction to the desired aminolysis is the hydrolysis of the NHS ester in an aqueous environment. The rate of hydrolysis is highly dependent on pH and temperature.

pH	Temperature	Half-life of NHS Ester	Reference
7.0	0°C	4-5 hours	
8.6	4°C	10 minutes	

Note: It is crucial to perform labeling reactions promptly after preparing the **UBQ-3 NHS Ester** solution and to use anhydrous solvents for stock solutions to minimize hydrolysis.

Experimental Protocols

General Workflow for Bioconjugation with UBQ-3 NHS Ester



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Figure 2. General experimental workflow for bioconjugation.

Detailed Protocol 1: Labeling of Proteins

This protocol provides a general guideline for labeling proteins with **UBQ-3 NHS Ester**. The optimal conditions, particularly the molar excess of the dye, may need to be determined

empirically for each specific protein.

Materials:

- Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
- **UBQ-3 NHS Ester**
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification column (e.g., desalting column like Sephadex G-25)

Procedure:

- Protein Preparation: Adjust the buffer of the protein solution to the Reaction Buffer (pH 8.3). The protein concentration should ideally be between 1-10 mg/mL.
- **UBQ-3 NHS Ester** Stock Solution: Immediately before use, dissolve **UBQ-3 NHS Ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- Molar Ratio Calculation: Determine the desired molar excess of **UBQ-3 NHS Ester** to the protein. A starting point of a 10- to 20-fold molar excess is recommended for a moderate degree of labeling.^[12] For mono-labeling, an 8-fold molar excess can be a good starting point.^[7]
- Conjugation Reaction: Add the calculated volume of the **UBQ-3 NHS Ester** stock solution to the protein solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

- **Purification:** Separate the labeled protein from unreacted UBQ-3 and the NHS byproduct using a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of UBQ-3 (~670 nm).

Detailed Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides with a 5' or 3' primary amine modification.

Materials:

- Amine-modified oligonucleotide
- **UBQ-3 NHS Ester**
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium carbonate, pH 8.5-9.0
- Purification system (e.g., HPLC, PAGE, or ethanol precipitation)

Procedure:

- **Oligonucleotide Preparation:** Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mM.
- **UBQ-3 NHS Ester Stock Solution:** Immediately before use, dissolve **UBQ-3 NHS Ester** in anhydrous DMSO to a concentration of ~10-20 mM.
- **Conjugation Reaction:** Add a 5- to 10-fold molar excess of the **UBQ-3 NHS Ester** solution to the oligonucleotide solution. Vortex briefly to mix.
- **Incubation:** Incubate the reaction for 2-4 hours at room temperature in the dark.

- Purification: The purification method will depend on the scale of the reaction and the required purity of the final product.
 - Ethanol Precipitation: For routine applications, this method can remove the bulk of the unreacted quencher.[13]
 - Reverse-Phase HPLC (RP-HPLC): This is a highly effective method for separating the more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and free quencher.[14]
 - Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and can yield very pure labeled oligonucleotides.[15]
- Characterization: Verify the conjugation and assess the purity of the labeled oligonucleotide using analytical HPLC and/or mass spectrometry.

Conclusion

UBQ-3 NHS Ester is a versatile and effective dark quencher for the development of sensitive fluorogenic probes in the far-red and near-infrared spectral range. Its straightforward amine-reactive chemistry allows for stable conjugation to a wide variety of biomolecules. By understanding its physicochemical properties and optimizing the labeling and purification protocols, researchers can successfully incorporate UBQ-3 into innovative assays for a broad range of applications in molecular biology, diagnostics, and drug development.

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